DIBOA-glucoside

Description

Properties

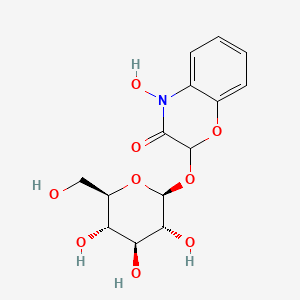

Molecular Formula |

C14H17NO9 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2/t8-,9-,10+,11-,13+,14?/m1/s1 |

InChI Key |

OUSLYTBGQGKTME-BJPDSMLBSA-N |

SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of DIBOA-Glucoside

This compound is synthesized via a series of enzymatic reactions in plants, primarily within the Poaceae family. The pathway begins with the cleavage of indole-3-glycerol phosphate to form indole, which is then transformed into DIBOA through oxidation by cytochrome P450 enzymes. The final step involves glucosylation by specific glucosyltransferases (BX8 and BX9), resulting in the formation of this compound. This compound is stored in vacuoles, allowing plants to manage toxic metabolites efficiently and prepare for potential pathogen attacks .

Biological Functions

Defense Mechanism:

this compound serves as a phytoanticipin, a compound that plants synthesize in anticipation of herbivore or pathogen attacks. Upon tissue damage, it can be hydrolyzed to release the active aglycone DIBOA, which exhibits antimicrobial and insecticidal properties .

Allelopathic Properties:

Research indicates that this compound contributes to allelopathy, where it influences the growth of neighboring plants by inhibiting seed germination and root development. This property is particularly useful in crop management for weed suppression .

Applications in Agriculture

This compound has several practical applications in agriculture:

- Natural Pesticides: Its biocidal properties make it a candidate for developing natural pesticides that target specific pests without harming non-target organisms.

- Crop Protection: By enhancing resistance against pests and diseases, this compound can improve crop yields and reduce reliance on synthetic chemicals .

- Weed Management: Studies have shown that crops with higher concentrations of this compound can suppress weed growth effectively, making it valuable for sustainable agricultural practices .

Case Study 1: Impact on Pest Resistance

A study conducted on maize demonstrated that higher levels of this compound correlate with increased resistance to aphids and pathogenic fungi. The research highlighted the compound's role in enhancing innate immunity by regulating gene expression related to defense mechanisms .

Case Study 2: Allelopathic Effects on Weeds

Field experiments assessed the impact of winter cover crops on weed suppression through allelochemical release, including this compound. Results indicated significant reductions in weed biomass, showcasing its potential as a natural herbicide alternative .

Data Tables

| Application | Description | Benefits |

|---|---|---|

| Natural Pesticides | Utilization of this compound as an insecticide | Targeted pest control |

| Crop Protection | Enhances resistance to pathogens | Increased crop yield |

| Weed Management | Suppresses weed growth through allelopathy | Reduced need for synthetic herbicides |

| Case Study | Findings | Implications |

|---|---|---|

| Maize Pest Resistance | Higher this compound levels linked to pest resistance | Potential for breeding pest-resistant varieties |

| Winter Cover Crops | Significant weed suppression observed | Supports sustainable agricultural practices |

Chemical Reactions Analysis

Further Modifications of DIBOA-Glucoside

In some plants, this compound is further modified into DIMBOA-glucoside via hydroxylation and methylation . The dioxygenase BX6 hydroxylates this compound to form TRIBOA-glucoside, which is then methylated by the methyltransferase BX7 to yield DIMBOA-glucoside . In maize, three O-methyltransferases (BX10, BX11, and BX12) can further methylate DIMBOA-Glc into HDMBOA-Glc .

Degradation of this compound

This compound can break down to form BOA (2-benzoxazolinone) . DIBOA can also transform into HBOA (2-hydroxy-1,4-benzoxazin-3(2H)-one) .

Reactions of DIBOA and its Derivatives

-

Hydroxylation: DIBOA-Glc can be hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6, yielding TRIBOA-Glc .

-

Glycosylation: UDP-glucosyltransferases BX8 and BX9 catalyze the glucosylation of DIBOA to DIBOA-Glc .

-

Methylation: O-methyltransferase BX7 O-methylates DIBOA-Glc, yielding DIMBOA-Glc .

Fate and Effects in Soil

DIBOA degrades rapidly in soil, with very little remaining after 120 hours . Its half-life in soil ranges from 17.9 to 22.2 hours . DIBOA can be transformed into HBOA, and BOA . High soil concentrations of DIBOA are necessary to suppress M. incognita .

Antimicrobial Activity

DIBOA reduces the growth of most microorganisms .

Independent Evolution of Benzoxazinoid Pathways

The benzoxazinoid pathway has evolved independently in flowering plants at least three times . For example, while maize ZmBX8 and ZmBX9 are members of the UGT710 family, L. galeobdolon LgBX8 belongs to the UGT85 family, indicating independent evolution .

Comparison with Similar Compounds

Structural and Chemical Differences

| Property | DIBOA-Glucoside | DIMBOA-Glucoside |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₉ | C₁₅H₁₉NO₁₀ |

| Key Functional Group | Hydroxyl groups at C-2 and C-4 | Methoxy group at C-7, hydroxyl at C-4 |

| Molecular Weight | 343.09 g/mol | 373.31 g/mol |

| Degradation Products | DIBOA → BOA | DIMBOA → MBOA |

| Solubility | Water-soluble | Slightly less water-soluble |

| Primary Occurrence | Rye leaves, maize roots | Maize shoots, wheat leaves |

Key Insight : The methoxy group in DIMBOA-glucoside enhances its stability and alters its bioactivity compared to this compound .

Species-Specific Distribution

- This compound : Predominant in rye leaves and roots, with lower levels in maize under phosphorus deficiency .

- DIMBOA-Glucoside : Abundant in maize and wheat, particularly in shoots, and linked to herbivore resistance .

- Triticale and Barley: Absence of both compounds, highlighting evolutionary divergence in benzoxazinoid pathways .

Ecological Implication : Rye's reliance on this compound for allelopathy (weed suppression) aligns with its rapid degradation in soil (50% loss within 10–12 days), whereas DIMBOA-glucoside's persistence in maize residues extends its defensive role .

Allelopathic and Agricultural Relevance

- This compound : Rapid degradation in soil releases DIBOA and BOA, which suppress weeds but have short-lived effects (≤21 days) .

- DIMBOA-Glucoside : Slower degradation extends its role in maize residue-mediated weed control. Its derivative, MBOA, exhibits stronger phytotoxic effects .

Practical Application : Rye cover crops leverage this compound's fast-acting allelopathy, while maize residues rely on DIMBOA-glucoside for prolonged field protection .

Preparation Methods

Enzymatic Synthesis in Maize and Related Grasses

The biosynthesis of DIBOA-glucoside begins with indole-3-glycerol phosphate, an intermediate in tryptophan metabolism. This compound is cleaved by the tryptophan synthase α homolog (TSA) to form indole, which is subsequently hydroxylated and oxidized through a series of cytochrome P450-mediated reactions. Four enzymes—BX2 to BX5—introduce hydroxyl groups to form the aglycone DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). The final step involves glucosylation by UDP-glucosyltransferases BX8 and BX9, which attach a glucose moiety to the hydroxyl group at position 2 of DIBOA, yielding this compound.

Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Organism | Reference |

|---|---|---|---|

| BX2 | Hydroxylation at C4 | Zea mays | |

| BX3 | Epoxidation of indole | Zea mays | |

| BX8/BX9 | Glucosylation of DIBOA | Zea mays |

This pathway is conserved in Poaceae species, with variations observed in the timing of glucosylation and subsequent modifications. For example, in wheat, the dioxygenase BX6 further hydroxylates this compound to form precursors of DIMBOA-glucoside.

Extraction and Purification from Plant Tissues

Solvent-Based Extraction from Tripsacum dactyloides

Eastern gamagrass (Tripsacum dactyloides) has been identified as a rich source of this compound. A high-yield method involves homogenizing roots in 90% aqueous methanol (1:10 w/v) followed by 12–16 hours of agitation. The crude extract is filtered, concentrated to 10% methanol, and centrifuged (5,000 rpm, 10°C) to remove colloids. This protocol yields approximately 542 mg of this compound per kilogram of fresh root tissue, with a purity exceeding 99%.

Optimized Extraction Parameters

Challenges in Large-Scale Isolation

Early methods relied on labor-intensive techniques such as thin-layer chromatography (TLC) and high-speed counter-current chromatography (HSCCC), which limited scalability. For instance, Hartenstein and Sicker (1996) achieved only 350 mg of this compound from rye shoots using sequential solvent extraction and TLC, a process requiring 8–10 hours. Modern HPLC-based approaches address these limitations by enabling automated fraction collection and reduced solvent consumption.

High-Performance Liquid Chromatography (HPLC) Purification

Semi-Preparative HPLC Conditions

A Shimadzu LC-10AT VP system equipped with a Phenomenex Luna C8 column (250 × 50 mm) is used for large-scale purification. The method employs an isocratic mobile phase of 20% aqueous methanol (1:4 v/v) at 4 mL/min, with UV detection at 220 nm. Injecting 500 μL of the crude extract per run yields 95–99% pure this compound in 40-minute cycles.

Critical HPLC Parameters

| Parameter | Value | Impact on Purity |

|---|---|---|

| Flow Rate | 4 mL/min | Balances resolution and speed |

| Column Temperature | Ambient (25°C) | Prevents thermal degradation |

| Detection Wavelength | 220 nm | Maximizes DIBOA-Glc absorbance |

This method reduces solvent use compared to earlier techniques, requiring 27 L of methanol per kilogram of plant material. Post-HPLC fractions are concentrated via rotary evaporation and lyophilized to obtain crystalline this compound.

Recent Advances in Synthetic Biology

Heterologous Production in Microbial Systems

Efforts to express the this compound pathway in Escherichia coli and Saccharomyces cerevisiae have faced challenges due to the complexity of cytochrome P450 enzymes. However, co-expression of BX2–BX5 with Arabidopsis cytochrome P450 reductases (ATR1/ATR2) has enabled microbially synthesized DIBOA at titers of 12 mg/L. Subsequent glucosylation using engineered BX8 variants remains an area of active research.

Comparative Analysis of Preparation Methods

Table 1. Efficiency Metrics Across Extraction Techniques

| Method | Yield (mg/kg) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Methanol + HPLC | 542 | >99 | 16 | 220 |

| HSCCC | 110 | 98 | 24 | 450 |

| TLC | 350 | 95 | 10 | 180 |

Plant-based extraction coupled with semi-preparative HPLC emerges as the most cost-effective and scalable approach, despite higher initial solvent costs.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying DIBOA-glucoside in plant tissues under stress conditions?

- Methodology : Use non-targeted LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) coupled with Isotope Ratio Outlier Analysis (IROA) for metabolomic profiling. This approach enables simultaneous identification of this compound and other stress-responsive metabolites across time-series experiments (e.g., 24-hour drought stress studies in wheat). Multivariate analysis with Support Vector Machine (SVM) feature selection can prioritize this compound as a biomarker due to its high selection frequency (1.0 in cross-validation) .

- Key Data : this compound shows consistent accumulation patterns under drought stress but may decrease in specific developmental stages (e.g., post-anthesis wheat flag leaves) .

Q. How is this compound biosynthesized in plants, and what enzymatic pathways are involved?

- Methodology : Trace biosynthesis via CYP450-dependent pathways in maize and wheat. Key enzymes include ZmCYP71C1v1 (Bx2), ZmCYP71C2v2 (Bx3), ZmCYP71C3v2 (Bx4), and ZmCYP71C4 (Bx5), which catalyze sequential reactions from indole-3-glycerol phosphate to this compound. Gene expression analysis (e.g., qRT-PCR) reveals downregulation of Bx1–Bx5 under stress, impacting metabolite levels .

- Advanced Note : Acetylated derivatives (e.g., acetylated this compound) identified in Acanthus mollis roots suggest alternative modification pathways requiring further enzymatic characterization .

Advanced Research Questions

Q. How does this compound contribute to plant drought acclimation, and what experimental designs validate its role?

- Methodology : Conduct time-series metabolomic studies under controlled drought conditions. For example, in wheat flag leaves, correlate this compound levels with physiological markers (e.g., proline, pipecolate) using multivariate regression models . Note that while this compound accumulation is linked to drought tolerance, its depletion in certain tissues may indicate trade-offs in resource allocation .

- Data Contradiction : Some studies report decreased this compound under prolonged drought, conflicting with its proposed role as a stress biomarker. Resolve this by integrating transcriptomic data (e.g., CYP450 gene expression) and environmental variables (e.g., diurnal fluctuations) .

Q. What challenges arise in isolating and stabilizing this compound for functional studies?

- Methodology : Use data-dependent acquisition (DDA) mass spectrometry guided isolation to overcome instability. For instance, this compound degrades rapidly in rye cover crop residue, necessitating immediate freezing (-80°C) and avoidance of prolonged light exposure. Structural confirmation requires 1D/2D NMR (e.g., COSY, NOESY, HSQC) to distinguish it from degradation products like BOA .

- Experimental Design : Compare extraction solvents (e.g., methanol vs. acetonitrile) and stabilize samples with antioxidants (e.g., ascorbic acid) to prevent glucoside hydrolysis .

Q. How can researchers reconcile contradictory findings on this compound’s abundance under abiotic stress?

- Methodology : Apply Monte-Carlo cross-validation (MCCV) to assess biomarker reliability across diverse datasets. For example, this compound’s selection frequency (1.0 in SVM models) confirms its robustness in wheat metabolomics, but contradictions may arise from tissue-specific turnover rates or diurnal metabolic cycling. Pair with isotopic labeling to track real-time synthesis/degradation .

- Case Study : In drought-stressed wheat, this compound levels decrease in flag leaves but increase in roots, highlighting compartment-specific roles .

Methodological Best Practices

- Instrumentation : Prioritize LC-HRMS over GC-MS due to this compound’s thermal instability .

- Statistical Validation : Use ROC curve-based models to evaluate biomarker performance and avoid overfitting .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps (e.g., acetylated derivatives in non-model plants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.